molecular formula C7H13N3O B12861336 5-Amino-4-butyl-1H-pyrazol-3(2H)-one

5-Amino-4-butyl-1H-pyrazol-3(2H)-one

Cat. No.: B12861336
M. Wt: 155.20 g/mol
InChI Key: PSHBMQUBWCYRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-butyl-1H-pyrazol-3(2H)-one is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-butyl-1H-pyrazol-3(2H)-one typically involves the reaction of a butyl-substituted hydrazine with an appropriate diketone or ketoester. The reaction conditions may include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Specific details would depend on the industrial application and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-butyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxides

    Reduction: Formation of reduced derivatives

    Substitution: Introduction of different functional groups

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties

    Medicine: Investigated for potential therapeutic applications

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Amino-4-butyl-1H-pyrazol-3(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1H-pyrazol-3(2H)-one
  • 5-Methyl-4-amino-1H-pyrazol-3(2H)-one
  • 5-Phenyl-4-amino-1H-pyrazol-3(2H)-one

Uniqueness

5-Amino-4-butyl-1H-pyrazol-3(2H)-one is unique due to its butyl substitution, which may confer specific chemical and biological properties

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

5-amino-4-butyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C7H13N3O/c1-2-3-4-5-6(8)9-10-7(5)11/h2-4H2,1H3,(H4,8,9,10,11)

InChI Key

PSHBMQUBWCYRGP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NNC1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.